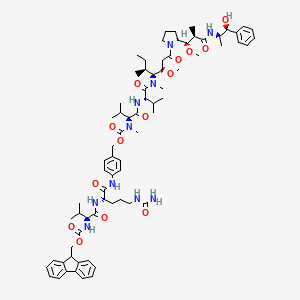
Crizotinibhydrochlorid
Übersicht
Beschreibung
Crizotinib hydrochloride is an anti-cancer medication primarily used for the treatment of non-small cell lung carcinoma. It functions as a receptor tyrosine kinase inhibitor, targeting specific proteins involved in the growth and spread of cancer cells. Crizotinib hydrochloride is known for its effectiveness in treating tumors that are positive for anaplastic lymphoma kinase or ROS1 rearrangements .
Wissenschaftliche Forschungsanwendungen
Crizotinibhydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung für die Untersuchung von Rezeptortyrosinkinase-Inhibitoren verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Signalwege und die Proliferation von Krebszellen untersucht.
Medizin: Wird in klinischen Studien zur Behandlung verschiedener Krebsarten, einschließlich nicht-kleinzelliges Lungenkarzinom und anaplastisches großzelliges Lymphom, eingesetzt.
Industrie: Wird bei der Entwicklung neuer Krebsmedikamente und Therapieansätze eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der Aktivität bestimmter Rezeptortyrosinkinasen, darunter Anaplastische Lymphom-Kinase, Hepatozyten-Wachstumsfaktor-Rezeptor und ROS1. Durch die kompetitive Bindung an die ATP-Bindungstasche dieser Kinasen verhindert this compound die Phosphorylierung und Aktivierung von nachgeschalteten Signalwegen, was zur Hemmung des Wachstums und der Proliferation von Krebszellen führt .
Ähnliche Verbindungen:
Alectinib: Ein weiterer Rezeptortyrosinkinase-Inhibitor, der zur Behandlung des nicht-kleinzelligen Lungenkarzinoms eingesetzt wird.
Ceritinib: Ein selektiver Inhibitor der Anaplastischen Lymphom-Kinase, der in der Krebstherapie eingesetzt wird.
Brigatinib: Zielt auf die Anaplastische Lymphom-Kinase ab und wird zur Behandlung des nicht-kleinzelligen Lungenkarzinoms eingesetzt.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner doppelten Hemmung der Anaplastischen Lymphom-Kinase und ROS1, wodurch es gegen ein breiteres Spektrum von Tumoren wirksam ist. Darüber hinaus verstärkt seine Fähigkeit, Resistenzmechanismen in Krebszellen zu überwinden, sein therapeutisches Potenzial .
Wirkmechanismus
Target of Action
Crizotinib hydrochloride is a receptor tyrosine kinase inhibitor that primarily targets anaplastic lymphoma kinase (ALK) , hepatocyte growth factor receptor (HGFR, c-MET) , ROS1 (c-ros) , and Recepteur d’Origine Nantais (RON) . These targets play crucial roles in cell proliferation and survival. For instance, when activated, ALK inhibits apoptosis and promotes cell proliferation .
Mode of Action
Crizotinib hydrochloride interacts with its targets by inhibiting their kinase activity. It binds within the ATP-binding pocket of target kinases, thereby blocking their phosphorylation and subsequent downstream signaling . This interaction results in the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
Crizotinib hydrochloride affects several biochemical pathways. It inhibits the phosphorylation of STAT and p38/MAPAPKII pathways, leading to a decrease in cell proliferation . It also suppresses TGFβ signaling by blocking Smad phosphorylation, which is independent of its ALK/MET/ RON/ROS1 targets .
Result of Action
The molecular and cellular effects of Crizotinib hydrochloride’s action include a reduction in cell viability and the induction of apoptosis . It also leads to a loss of cells bearing specific markers such as CD123 and TIM3 . At the molecular level, Crizotinib hydrochloride treatment results in significant reductions in total and phosphorylated NFKB in all samples tested .
Biochemische Analyse
Biochemical Properties
Crizotinib hydrochloride functions as a protein kinase inhibitor by competitive binding within the ATP-binding pocket of target kinases . It interacts with various enzymes and proteins, including the anaplastic lymphoma kinase (ALK) and ROS1 (c-ros oncogene 1) inhibitor . The nature of these interactions involves the inhibition of the kinase activity of the fusion protein, contributing to its anti-cancer properties .
Cellular Effects
Crizotinib hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the kinase activity of the fusion protein, which contributes to carcinogenesis and seems to drive the malignant phenotype . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Crizotinib hydrochloride involves its function as a protein kinase inhibitor. It exerts its effects at the molecular level by competitively binding within the ATP-binding pocket of target kinases . This results in the inhibition of the kinase activity of the fusion protein, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Crizotinib hydrochloride change over time. It has been observed that Crizotinib hydrochloride shows a significant advantage over other treatments and has the longest overall survival among all ALK-inhibitors . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of Crizotinib hydrochloride vary with different dosages in animal models. Studies have shown that Crizotinib hydrochloride predisposes to and exacerbates pulmonary arterial hypertension in animal models .
Metabolic Pathways
Crizotinib hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, including those involved in the metabolism of the liver (CYP3A4/CYP3A5-mediated) . It also has effects on metabolic flux or metabolite levels .
Subcellular Localization
It is known that distinct N-terminal fusion partners drive differential subcellular localization, which imparts distinct cell signaling and oncogenic properties of different, clinically relevant ROS1 RTK fusion proteins
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of crizotinib hydrochloride involves multiple steps, starting from commercially available starting materialsThe final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Industrial Production Methods: Industrial production of crizotinib hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Crizotinibhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen.
Substitution: Beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile unter sauren oder basischen Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion deoxygenierte Produkte liefern kann .
Vergleich Mit ähnlichen Verbindungen
Alectinib: Another receptor tyrosine kinase inhibitor used for the treatment of non-small cell lung carcinoma.
Ceritinib: A selective inhibitor of anaplastic lymphoma kinase used in cancer therapy.
Brigatinib: Targets anaplastic lymphoma kinase and is used for treating non-small cell lung carcinoma.
Uniqueness of Crizotinib Hydrochloride: Crizotinib hydrochloride is unique due to its dual inhibition of anaplastic lymphoma kinase and ROS1, making it effective against a broader range of tumors. Additionally, its ability to overcome resistance mechanisms in cancer cells further enhances its therapeutic potential .
Eigenschaften
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-69-8 | |
| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















